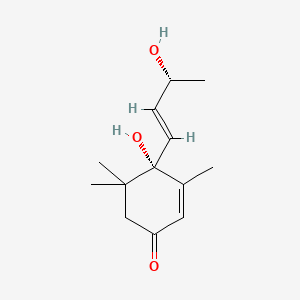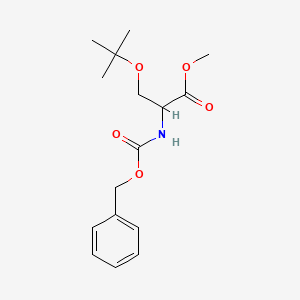![molecular formula C18H19NO3 B7795236 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid CAS No. 6477-14-1](/img/structure/B7795236.png)
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes an isopropyl group attached to a phenyl ring, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid typically involves the reaction of 4-isopropylaniline with 2-bromoacetophenone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then subjected to hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators and modulation of pain receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(2-(N-(4-Methyl)phenyl)carbamoyl)phenyl)acetic acid
- **2-(2-(N-(4-Ethyl)phenyl)carbamoyl)phenyl)acetic acid
- **2-(2-(N-(4-Propyl)phenyl)carbamoyl)phenyl)acetic acid .
Uniqueness
2-(2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl)acetic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
IUPAC Name |
2-[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)13-7-9-15(10-8-13)19-18(22)16-6-4-3-5-14(16)11-17(20)21/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVXCWBFAPHZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412756 |
Source


|
| Record name | SBB061953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6477-14-1 |
Source


|
| Record name | SBB061953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E)-2-(4-chlorophenyl)-4-[(4-hydroxyanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7795158.png)
![5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7795162.png)



![N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid](/img/structure/B7795183.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B7795184.png)


![(3aR,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B7795215.png)


![N-[(4Z)-4-(2-phenylhydrazinylidene)tetrahydrothiophen-3-yl]benzamide](/img/structure/B7795230.png)

